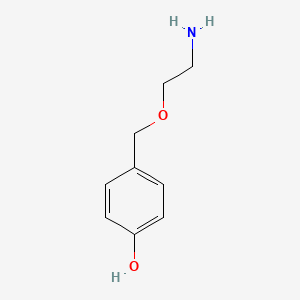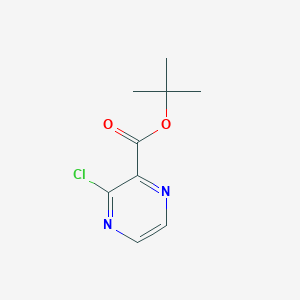
tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H14N2O3 . It is known for its use as an intermediate in the synthesis of various pharmaceuticals and fine chemicals . The compound features a pyridine ring substituted with a formyl group and a tert-butyl carbamate group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate typically involves the reaction of 5-formylpyridine with tert-butyl carbamate under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. For example, (5-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester can be reacted with a formylating agent in the presence of a palladium catalyst and a base such as TMEDA (N,N,N’,N’-Tetramethylethylenediamine) in tetrahydrofuran (THF) solvent .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-Carboxypyridin-2-yl)methyl)carbamate.
Reduction: 5-Hydroxymethylpyridin-2-yl)methyl)carbamate.
Substitution: Halogenated derivatives of the pyridine ring.
Scientific Research Applications
Chemistry: tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving pyridine derivatives. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: this compound is used in the synthesis of active pharmaceutical ingredients (APIs). It is a key intermediate in the production of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
- tert-Butyl (5-bromopyridin-2-yl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (6-formylpyridin-2-yl)carbamate
Comparison: tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate is unique due to the presence of both a formyl group and a tert-butyl carbamate group on the pyridine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
tert-butyl N-[(5-formylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-7-10-5-4-9(8-15)6-13-10/h4-6,8H,7H2,1-3H3,(H,14,16) |
InChI Key |
VAEPXTAEFYPMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)


![Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-](/img/structure/B13930405.png)




![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)



![Propan-1,3-dioic acid, di[3-methylbutyl] ester](/img/structure/B13930441.png)

